molecular formula C9H6BrNO2 B097787 4-bromo-1H-indole-2-carboxylic Acid CAS No. 16732-64-2

4-bromo-1H-indole-2-carboxylic Acid

Cat. No.: B097787
CAS No.: 16732-64-2
M. Wt: 240.05 g/mol
InChI Key: SXFVRIRMDXONCT-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-2-carboxylic acid: is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound’s structure includes a bromine atom at the 4-position and a carboxylic acid group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indole-2-carboxylic acid typically involves the bromination of 1H-indole-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a suitable catalyst or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Bromo-1H-indole-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. It serves as a precursor for various substitution reactions to introduce different functional groups into the indole ring .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its brominated structure makes it useful in materials science for the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

  • 5-Bromo-1H-indole-2-carboxylic acid
  • 4-Chloro-1H-indole-2-carboxylic acid
  • 4-Fluoro-1H-indole-2-carboxylic acid

Comparison: 4-Bromo-1H-indole-2-carboxylic acid is unique due to the presence of the bromine atom at the 4-position, which can influence its reactivity and biological activity compared to other halogenated indole derivatives. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical properties .

Properties

IUPAC Name

4-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFVRIRMDXONCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398717
Record name 4-bromo-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-64-2
Record name 4-bromo-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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